molecular formula C11H20ClNO3 B1443081 2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride CAS No. 1315366-16-5

2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride

Cat. No. B1443081
M. Wt: 249.73 g/mol
InChI Key: IIWHAJXKMRSKQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride” is a chemical compound used in scientific research . It has a complex structure, which allows for diverse experimentation and potential breakthroughs. The IUPAC name for this compound is [1-(4-morpholinyl)cyclopentyl]acetic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO3.ClH/c13-10(14)9-11(3-1-2-4-11)12-5-7-15-8-6-12;/h1-9H2,(H,13,14);1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 249.74 . It is a powder at room temperature .

Scientific Research Applications

Enamine Oxidation Studies

  • A study explored the oxidation of enamines such as 4-(1-cyclohexen-1-yl)-morpholine with metal oxidants, yielding various products including N-acetyl-morpholine and 2-morpholino-ketone. This research provides insights into the chemical behavior of morpholine derivatives under oxidative conditions (Corbani, Rindonek, & Scolastico, 1973).

Structural Analysis in Crystallography

  • The crystal structure of a hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid, an intermediate for synthesizing biologically active heterocyclic compounds, was analyzed. This study contributes to understanding the morpholine ring's conformation and its stabilization through hydrogen bonds (Mazur, Pitucha, & Rzączyńska, 2007).

Synthesis of Antimicrobial Agents

  • Research into the synthesis of antimicrobial agents led to the development of morpholino-substituted cyclohexane and cyclopentane-fused indole derivatives. This synthesis pathway is crucial for creating potential therapeutic compounds (Borisov, Kamanina, & Velikorodov, 2007).

Development of Muscarinic Agonists

  • The synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine was a key step in developing potent antimicrobials, including arecoline derivatives and phendimetrazine. This research underlines the compound's significance in medicinal chemistry (Kumar, Sadashiva, & Rangappa, 2007).

Investigations in Organic Synthesis

  • A study focused on the synthesis and reactions of novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives, which are expected to exhibit antimicrobial activity. This research highlights the versatility of morpholine-based compounds in creating new chemical entities (Abubshait, Kassab, Al-Shehri, & Abubshait, 2011).

Synthesis of Molecular Intermediates

  • A paper detailed the synthesis of (E)-4-morpholine-2-butenoic acid hydrochloride from morpholine and 4-bromo-2-butenoic acid methyl ester, which is a crucial intermediate in various chemical syntheses (Qiu Fang-li, 2012).

Cyclooxygenase-2 (COX-2) Inhibitors Research

  • The synthesis and biological evaluation of novel compounds as potential COX-2 inhibitors were investigated. These compounds, including morpholino derivatives, showed promising COX-2 inhibitory activity, suggesting their potential in reducing side effects of nonsteroidal anti-inflammatory drugs (Shi, Hu, Xu, & Jiang, 2012).

Anti-Tumor Agents Development

  • Morpholino Mannich bases were reacted with tetronic acid to yield lactones with significant anti-tumor activity. This research demonstrates the potential of morpholine derivatives in developing new cancer therapeutics (Jurd, 1996).

Safety And Hazards

The compound has a signal word of “Warning” according to its safety information . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(1-morpholin-4-ylcyclopentyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3.ClH/c13-10(14)9-11(3-1-2-4-11)12-5-7-15-8-6-12;/h1-9H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWHAJXKMRSKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)O)N2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride

CAS RN

1315366-16-5
Record name 2-[1-(morpholin-4-yl)cyclopentyl]acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride
Reactant of Route 2
2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride
Reactant of Route 3
2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride
Reactant of Route 4
2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride
Reactant of Route 6
2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.